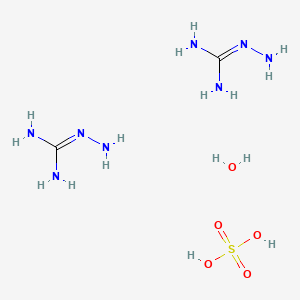

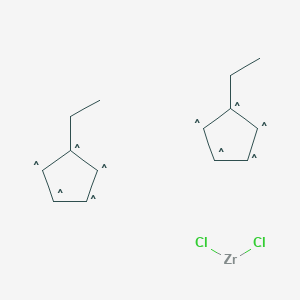

![molecular formula C13H9Cl2NO2 B6356988 1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 1546175-34-1](/img/structure/B6356988.png)

1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

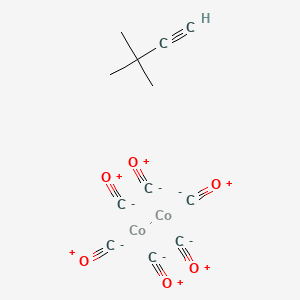

1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95% (abbreviated as 1-6-2,5-DC-P-E) is an organic compound that has been used in a variety of scientific research applications. It is a type of phenoxy-pyridine derivative, and is composed of a phenoxy group, a pyridine ring, and an ethanone moiety. This compound has a wide range of applications in the fields of chemistry, biology, and medicine, due to its unique properties.

科学的研究の応用

Chemical Biology and Drug Development

1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone serves as a versatile linker in chemical biology and drug development. Linkers play a crucial role in connecting different molecular moieties to create chimeras, conjugates, or polyligands. The compound’s dual reactivity (multiple reactive sites) allows for mild assembly conditions while maintaining stability. Researchers use it to create novel structures with enhanced binding properties, ensuring minimal interference with biological activity. Additionally, the linker’s ability to facilitate cargo release upon reaching the target site is advantageous .

Herbicide Development

The compound’s structural features make it a promising candidate for herbicide development. Researchers have explored derivatives like 2,5-Dichloro-4,6-dimethylnicotinonitrile (a related compound) as potential herbicides. Field trials are underway to evaluate their efficacy .

Plant Tissue Culture Media

In plant tissue culture, linkers like 1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone find applications in media formulations. These linkers contribute to the stability of culture media, allowing successful propagation and growth of plant cells and tissues. They are essential for in vitro studies and plant regeneration .

Heterocyclic Synthesis

Researchers have utilized the compound as a starting material for synthesizing novel heterocyclic derivatives. For instance, it serves as a precursor for pyrimidine-2-thiol, pyrazole, and pyran derivatives. These heterocycles often exhibit interesting biological activities and are explored for potential therapeutic applications .

Imidazole Derivatives

Imidazole, a five-membered heterocyclic moiety, can be synthesized from 1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone. Imidazole-containing compounds have diverse applications, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers continue to explore their therapeutic potential .

Orthogonal Chemoselectivity Studies

The compound has been investigated for its chemoselectivity in nucleophilic substitution reactions. Researchers explored its three orthogonal sites for aromatic nucleophilic substitution using different nucleophiles (alcohol, thiol, and amine). The preferential order of incorporation was experimentally and theoretically determined as alcohol > thiol > amine .

特性

IUPAC Name |

1-[6-(2,5-dichlorophenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-8(17)9-2-5-13(16-7-9)18-12-6-10(14)3-4-11(12)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLXSHAWZULOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)

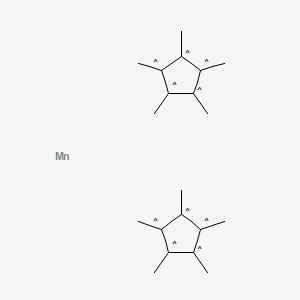

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)

![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)